3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3,4-dimethoxyphenyl group, a fluorine atom, and a sulfanylidene group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha7 nicotinic acetylcholine receptors (α7nachr) . These receptors play a crucial role in the nervous system, influencing processes such as memory and cognition.
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target receptors and induce conformational changes . These changes could potentially alter the receptor’s activity, leading to downstream effects on cellular signaling pathways.
Biochemical Pathways
The α7nachr, a potential target of this compound, is involved in various cellular signaling pathways, including those related to neuroprotection and inflammation .
Pharmacokinetics
Compounds with similar structures have been found to have high gastrointestinal absorption and to be bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Compounds with similar structures have been found to have neuroprotective effects and to improve the learning ability and memory ability of experimental animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the alkylation of the quinazolinone core with 3,4-dimethoxyphenyl ethyl halide under basic conditions.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinazolinone core or the sulfanylidene group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced quinazolinone derivatives
Substitution Products: Substituted quinazolinone derivatives
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one can be compared with other similar compounds, such as:
3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one: Similar structure but with additional ethoxy groups, which may alter its chemical and biological properties.
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-chloro-2-sulfanylidene-1H-quinazolin-4-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
422526-97-4 |
---|---|
Molecular Formula |
C18H17FN2O3S |
Molecular Weight |
360.4 |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
GHRUYIAQPOFZPY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.